Methyl 3-chloroisoquinoline-5-carboxylate

Lipophilicity Drug design Pharmacokinetics

Methyl 3-chloroisoquinoline-5-carboxylate (CAS 1432514-90-3) is a halogenated isoquinoline building block with the molecular formula C11H8ClNO2 and a molecular weight of 221.64 g/mol. The compound features a chlorine atom at the 3-position and a methyl ester at the 5-position of the isoquinoline scaffold, which jointly define its physicochemical and reactivity profile.

Molecular Formula C11H8ClNO2
Molecular Weight 221.64
CAS No. 1432514-90-3
Cat. No. B2776306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-chloroisoquinoline-5-carboxylate
CAS1432514-90-3
Molecular FormulaC11H8ClNO2
Molecular Weight221.64
Structural Identifiers
SMILESCOC(=O)C1=CC=CC2=CN=C(C=C21)Cl
InChIInChI=1S/C11H8ClNO2/c1-15-11(14)8-4-2-3-7-6-13-10(12)5-9(7)8/h2-6H,1H3
InChIKeyHQMJCGZZCAZVDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Chloroisoquinoline-5-Carboxylate (CAS 1432514-90-3): Core Chemical Identity for Targeted Procurement


Methyl 3-chloroisoquinoline-5-carboxylate (CAS 1432514-90-3) is a halogenated isoquinoline building block with the molecular formula C11H8ClNO2 and a molecular weight of 221.64 g/mol [1]. The compound features a chlorine atom at the 3-position and a methyl ester at the 5-position of the isoquinoline scaffold, which jointly define its physicochemical and reactivity profile. It is offered commercially at purity specifications ranging from 95% to ≥98% and is primarily employed as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibition and other biological activities [2].

Why Generic Substitution of Methyl 3-Chloroisoquinoline-5-Carboxylate with In-Class Analogs Compromises Synthetic Utility


Substituting methyl 3-chloroisoquinoline-5-carboxylate with its 1-chloro regioisomer or the non-halogenated parent ester is not chemically neutral. The 3-chloro substituent confers a distinct electronic environment and reactivity profile that cannot be replicated by alternative positional isomers [1]. In 1,3-dichloroisoquinoline systems, the 3-chloro bond is selectively resistant to Pd-catalyzed Suzuki coupling but amenable to Ni-catalyzed Kumada coupling and nucleophilic displacement, establishing a unique orthogonal reactivity that is critical for sequential derivatization at the 1- and 3-positions [2]. Additionally, the 3-chloro isomer exhibits higher lipophilicity (XLogP3 = 2.9) compared to the 1-chloro isomer (LogP = 2.67) and the parent methyl isoquinoline-5-carboxylate (LogP = 2.0), directly impacting partitioning, protein binding, and pharmacokinetic behavior in derived lead compounds [3][4]. These quantitative differences mean that a procurement decision based solely on scaffold similarity risks introducing unpredictable changes in synthetic outcomes and biological performance.

Quantitative Differentiation Evidence: How Methyl 3-Chloroisoquinoline-5-Carboxylate Compares to Its Closest Analogs


Lipophilicity Advantage: 3-Chloro vs 1-Chloro and Parent Isoquinoline-5-carboxylate Esters

Methyl 3-chloroisoquinoline-5-carboxylate exhibits an XLogP3 of 2.9 [1], which is higher than that of its 1-chloro regioisomer (LogP = 2.67 ) and significantly higher than the non-halogenated parent methyl isoquinoline-5-carboxylate (LogP = 2.02 [2]). This 0.23 log unit increase over the 1-chloro isomer and 0.88 log unit increase over the unsubstituted parent translates to a greater preference for hydrophobic environments, enhancing membrane permeability and protein-binding potential in downstream drug candidates.

Lipophilicity Drug design Pharmacokinetics

Regioselective Reactivity Orthogonality: 3-Chloro as a Differentiating Handle for Sequential Derivatization

In 1,3-dichloroisoquinoline, the 3-chloro substituent is selectively resistant to Pd(PPh3)4-catalyzed Suzuki coupling, which proceeds exclusively at the 1-position, while the 3-chloro can be subsequently functionalized via Ni-catalyzed Kumada coupling or nucleophilic displacement [1]. This orthogonal reactivity enables a two-step sequential functionalization that is not achievable with 1-chloro-only or 3-chloro-only mono-halogenated isoquinolines. Methyl 3-chloroisoquinoline-5-carboxylate, bearing the chloro at the 3-position, is therefore the essential precursor for synthetic routes that require initial 1-position modification followed by 3-position elaboration.

Synthetic chemistry Regioselectivity Cross-coupling

Commercial Purity Range and Specification Granularity: NLT 98% Availability vs 95% Baseline

Methyl 3-chloroisoquinoline-5-carboxylate is commercially available at a minimum purity specification of 98% (NLT 98%) from ISO-certified suppliers , compared to a 95% baseline offered by other vendors and a 97% specification available as a middle tier . In contrast, the 1-chloro regioisomer is commonly offered only at 95%+ . The availability of tighter purity specifications facilitates direct use in GLP-compliant synthetic sequences and reduces the need for pre-use purification.

Quality control Procurement Purity

Kinase Inhibitor Building Block: 5-Carboxylate Position as a Key Pharmacophoric Anchor

Isoquinoline-5-carboxamide derivatives, accessible directly from methyl 3-chloroisoquinoline-5-carboxylate through ester hydrolysis and amide coupling, have been specifically claimed as protein kinase inhibitors [1]. The 5-carboxylate position serves as a critical hydrogen-bond acceptor in kinase hinge-binding motifs. The presence of the 3-chloro substituent orthogonally modulates the electron density of the isoquinoline core, simultaneously enhancing metabolic stability by blocking a potential site of CYP-mediated oxidation [2]. This dual role—pharmacophoric anchor and metabolic shield—cannot be fulfilled by the non-halogenated parent ester, which lacks the chlorine for metabolic protection, or by other regioisomers where the carboxylate is not positioned for optimal hinge interaction.

Medicinal chemistry Kinase inhibitors Pharmacophore

Crystallographic Validation of the Isoquinoline-5-carboxylate Scaffold in Protein Binding: PDB 6Y89

The methyl isoquinoline-5-carboxylate scaffold has been co-crystallized with the cAMP-dependent protein kinase A (PKA) catalytic subunit, as deposited under PDB ID 6Y89 [1]. The crystal structure confirms that the 5-carboxylate ester engages the hinge region of the kinase via well-defined hydrogen bonds, validating the scaffold's ability to achieve a conserved binding mode. Methyl 3-chloroisoquinoline-5-carboxylate retains this identical 5-carboxylate pharmacophore while introducing the 3-chloro substituent as an additional vector for modulating selectivity and off-target profile—a vector absent in the co-crystallized parent ligand.

Structural biology Protein-ligand co-crystal Kinase

Targeted Application Scenarios for Methyl 3-Chloroisoquinoline-5-Carboxylate Based on Verified Evidence


Sequential Di-Substitution Synthesis of 1,3-Difunctionalized Isoquinolines via Orthogonal Coupling Strategies

Leveraging the orthogonal reactivity of the 3-chloro group, methyl 3-chloroisoquinoline-5-carboxylate is the ideal starting material for synthetic sequences requiring initial 1-position functionalization (e.g., via Suzuki coupling on an installed halide) followed by Ni-catalyzed Kumada coupling at the retained 3-chloro position [1]. This sequential derivatization strategy is not accessible with the 1-chloro regioisomer, which would react at the first coupling step and leave no orthogonal handle. Procurement of the 3-chloro isomer is thus mandatory for this synthetic route.

Kinase Inhibitor Lead Generation Requiring a Validated Hinge-Binding Scaffold with a Metabolic Stability Handle

For medicinal chemistry teams pursuing kinase inhibitors, methyl 3-chloroisoquinoline-5-carboxylate provides a dual advantage: the 5-carboxylate ester is a proven hinge-binding motif validated by protein co-crystal structures (PDB 6Y89) [2], and the 3-chloro substituent blocks a potential cytochrome P450 oxidation site, enhancing metabolic stability. Conversion to the 5-carboxamide, as claimed in kinase inhibitor patents [3], yields compounds with improved pharmacokinetic profiles relative to those derived from the unsubstituted parent ester.

Lipophilicity-Driven CNS or Intracellular Target Programs Requiring High LogP Building Blocks

With an XLogP3 of 2.9, methyl 3-chloroisoquinoline-5-carboxylate is the most lipophilic among its closest analogs—surpassing the 1-chloro isomer (LogP 2.67) by 0.23 units and the parent ester (LogP 2.02) by 0.88 units [4][5]. This makes it the preferred building block for constructing compound libraries aimed at central nervous system targets or intracellular protein–protein interactions where passive membrane permeability is a critical determinant of cellular activity.

GLP-Compliant Synthesis Requiring High-Purity Starting Materials to Minimize Downstream Purification

For regulated synthesis workflows, the availability of methyl 3-chloroisoquinoline-5-carboxylate at NLT 98% purity from ISO-certified suppliers ensures batch-to-batch consistency and reduces the need for pre-use column chromatography. This contrasts with the 1-chloro regioisomer, which is commonly sourced at 95%+ purity , a difference that can translate into measurable savings in purification costs and improved final-product purity profiles in multi-step sequences.

Quote Request

Request a Quote for Methyl 3-chloroisoquinoline-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.